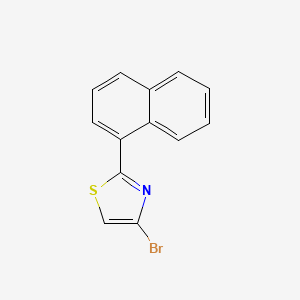

4-Bromo-2-(naphthalen-1-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-naphthalen-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-12-8-16-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYGYRMMECEBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287842 | |

| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-89-8 | |

| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-bromo-2-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 4 Bromo 2 Naphthalen 1 Yl Thiazole and Analogues

Foundational Thiazole (B1198619) Ring Synthesis Principles

Hantzsch-Type Cyclization Strategies for Thiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a prominent and widely utilized method for the preparation of thiazole derivatives. scielo.br The classical approach involves the condensation reaction between an α-haloketone and a thioamide. scielo.breurekaselect.com

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration yields the final thiazole ring. The aromaticity of the resulting thiazole ring provides a thermodynamic driving force for the reaction. eurekaselect.com

For the synthesis of 2-(naphthalen-1-yl)thiazole, the Hantzsch reaction would employ 2-bromo-1-(naphthalen-1-yl)ethanone (B79065) as the α-haloketone and a suitable thioamide.

Multi-Component Condensation Reactions for Thiazole Scaffolds

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step. Several one-pot methodologies for thiazole synthesis have been developed, often as variations of the Hantzsch synthesis. These reactions can involve the in-situ formation of one of the reactants.

For instance, a one-pot, two-step procedure can be employed for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles. This involves the initial reaction of an aromatic aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone, which is then reacted directly with a phenacyl bromide in the same reaction vessel to yield the thiazole derivative. orientjchem.org Such strategies streamline the synthetic process by avoiding the isolation and purification of intermediates, which can be time-consuming and lead to yield losses. orientjchem.org

Catalyst-Free and Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation, have been successfully applied to thiazole synthesis. benthamdirect.comnih.govresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.combenthamdirect.comresearchgate.net These advantages are attributed to the efficient and uniform heating of the reaction mixture by microwaves. The synthesis of various thiazole derivatives has been achieved under microwave irradiation, highlighting its potential for a more sustainable approach to these important heterocycles. eurekaselect.combenthamdirect.comresearchgate.net

Regioselective Bromination and Halogenation Protocols for Thiazoles

The introduction of a bromine atom at a specific position on the thiazole ring is crucial for the synthesis of 4-bromo-2-(naphthalen-1-yl)thiazole. The regioselectivity of electrophilic substitution reactions on the thiazole ring is influenced by the electronic properties of the ring and any existing substituents. The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the electron-withdrawing nitrogen atom.

Electrophilic bromination of 2-arylthiazoles can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common and effective choice. The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to favor the desired regioisomer. For 2-phenylthiazole, electrophilic attack generally occurs at the 5-position, which is the most electron-rich carbon. However, the presence of the bulky naphthalene (B1677914) group at the 2-position could influence the regioselectivity, potentially directing bromination to the 4-position. Careful optimization of reaction conditions, such as solvent, temperature, and the choice of brominating agent, is essential to achieve the desired this compound.

Construction of Naphthalenyl-Thiazole Frameworks

The synthesis of the target compound requires the prior construction of a key building block that incorporates the naphthalene moiety.

Precursor Synthesis: Naphthyl-Substituted α-Halocarbonyl Compounds

The primary precursor for the Hantzsch synthesis of 2-(naphthalen-1-yl)thiazole is a naphthyl-substituted α-halocarbonyl compound, specifically 2-bromo-1-(naphthalen-1-yl)ethanone. This compound can be synthesized from 1-acetylnaphthalene.

Cross-Coupling and Annulation Strategies for Naphthalenyl-Thiazole Linkages

The formation of the core 2-(naphthalen-1-yl)thiazole structure can be achieved through several strategic approaches, primarily involving annulation reactions to build the thiazole ring or cross-coupling reactions to forge the bond between the naphthalene and thiazole moieties.

Annulation via Hantzsch Thiazole Synthesis

A foundational and highly effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.comorganic-chemistry.org For the synthesis of the target scaffold, this would typically involve the reaction between 2-bromo-1-(naphthalen-1-yl)ethan-1-one and a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com The use of different thioamides allows for variation at the 2-position of the resulting thiazole.

While the direct synthesis of this compound via this method is not explicitly detailed in seminal literature, the synthesis of closely related analogues, such as 2-amino-4-arylthiazoles from the reaction of α-haloketones with thiourea (B124793), is a common practice. youtube.comorganic-chemistry.org Subsequent modification of the resulting 2-aminothiazole (B372263) or direct bromination of an unsubstituted thiazole product would be required to install the C4-bromo substituent.

Regioselective Cross-Coupling Strategies

An alternative and more modern approach leverages the differential reactivity of di-halogenated thiazoles. The synthesis can commence from 2,4-dibromothiazole (B130268), a readily available starting material. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions, have been shown to occur with high regioselectivity at the more electron-deficient C2 position of the thiazole ring. researchgate.netresearchgate.net

This selectivity allows for the strategic introduction of the naphthalen-1-yl group at the C2 position while preserving the bromine atom at the C4 position for subsequent functionalization. A Suzuki-Miyaura coupling between 2,4-dibromothiazole and naphthalen-1-ylboronic acid, for instance, would be a highly effective method to produce this compound directly. This strategy is employed in the synthesis of various 2,4-disubstituted thiazoles and offers a modular route to complex derivatives. researchgate.netnih.gov

Post-Synthetic Functionalization of Brominated Thiazoles

The bromine atom at the C4 position of this compound is a versatile synthetic handle, enabling a wide array of post-synthetic modifications through transition-metal-catalyzed cross-coupling reactions. This allows for the diversification of the core structure, which is crucial for developing libraries of compounds for screening in drug discovery and materials science. The most prominent of these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

These reactions demonstrate the synthetic utility of the 4-bromo-thiazole moiety, allowing for the introduction of a diverse range of substituents at this position. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and can be tailored to the specific substrates being coupled.

| Reaction Type | Reagents | Catalyst/Ligand System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligands (e.g., XPhos) | C-C | 4-Aryl/Heteroaryl/Vinyl-2-(naphthalen-1-yl)thiazole |

| Heck Coupling | Alkenes | Pd(OAc)₂ / PPh₃ | C-C (C=C) | 4-Vinyl-2-(naphthalen-1-yl)thiazole |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (C≡C) | 4-Alkynyl-2-(naphthalen-1-yl)thiazole |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd₂(dba)₃ / Buchwald Ligands (e.g., BrettPhos) | C-N | 4-Amino/Amido-2-(naphthalen-1-yl)thiazole |

Chemical Reactivity and Mechanistic Organic Transformations of 4 Bromo 2 Naphthalen 1 Yl Thiazole

Reactivity Profiling of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom at the C-4 position of the thiazole ring is the primary site for a variety of transformations, including nucleophilic substitution, halogen-metal exchange, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-withdrawing nature of the thiazole ring can facilitate such reactions with strong nucleophiles. It is anticipated that 4-Bromo-2-(naphthalen-1-yl)thiazole would react with various nucleophiles, such as alkoxides, thiolates, and amines, under elevated temperatures or with the assistance of a catalyst. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the heteroatoms of the thiazole ring.

Table 1: Representative Nucleophilic Substitution Reactions on Bromo-heterocycles

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Morpholine | DMF, room temperature | Aminated heterocycle | nih.gov |

| Sodium methoxide | Methanol, reflux | Methoxy-substituted heterocycle | General knowledge |

This table presents generalized conditions for nucleophilic substitution on bromo-heterocycles and should be considered as a predictive guide for the reactivity of this compound.

Halogen-Metal Exchange Reactions (e.g., Bromine-Lithium, Bromine-Magnesium)

Halogen-metal exchange is a powerful tool for the formation of organometallic reagents, which can then be reacted with a wide range of electrophiles. The bromine atom of this compound is expected to readily undergo exchange with organolithium or Grignard reagents.

Bromine-Lithium Exchange: Treatment with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding 4-lithio-2-(naphthalen-1-yl)thiazole. This highly reactive intermediate can be quenched with various electrophiles.

Bromine-Magnesium Exchange: The use of isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) offers a milder alternative for the formation of the Grignard reagent, 4-(chloromagnesio)-2-(naphthalen-1-yl)thiazole. wikipedia.org This method often shows better functional group tolerance compared to organolithium reagents. wikipedia.org

Table 2: Representative Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

| Reagent | Electrophile | Product Type | Reference |

|---|---|---|---|

| n-BuLi, THF, -78 °C | DMF | Aldehyde | libretexts.org |

| n-BuLi, THF, -78 °C | CO₂ | Carboxylic acid | libretexts.org |

This table illustrates potential applications of organometallic intermediates derived from halogen-metal exchange on bromo-heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

The bromine atom at the C-4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.comyoutube.com This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the C-4 position.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and reactivity, often proceeding under mild conditions.

Stille Coupling: In a Stille coupling, an organostannane reagent is used. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org While effective, the toxicity of organotin compounds is a significant drawback.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromo-heterocycles

| Coupling Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-(naphthalen-1-yl)thiazole | nih.govclockss.org |

| Negishi | Alkylzinc halide | Pd(dppf)Cl₂ | 4-Alkyl-2-(naphthalen-1-yl)thiazole | nih.govwikipedia.org |

This table provides examples of common conditions for palladium-catalyzed cross-coupling reactions on bromo-heterocycles.

Reactivity at the Thiazole Ring Positions (C-2, C-4, C-5)

Beyond the functionalization at the bromine-bearing C-4 position, the thiazole and naphthalene (B1677914) rings themselves offer opportunities for further chemical modification.

C-H Functionalization and Activation

Direct C-H functionalization is an increasingly important area of research, offering more atom-economical synthetic routes. For this compound, the C-5 position of the thiazole ring is a potential site for C-H activation. The acidity of the C-5 proton is increased by the electron-withdrawing nature of the thiazole ring and the adjacent bromine atom. Deprotonation with a strong base could generate a nucleophilic species that can react with electrophiles. Furthermore, transition metal-catalyzed C-H activation methodologies could be employed to introduce various functional groups at this position. rsc.org

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring is an electron-rich aromatic system and is expected to undergo electrophilic aromatic substitution reactions. The directing effect of the 2-thiazolyl substituent needs to be considered. Thiazole is generally considered an electron-withdrawing group, which would deactivate the naphthalene ring towards electrophilic attack and direct incoming electrophiles to the positions meta to the point of attachment. However, the specific regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Ring Transformations and Cycloaddition Reactions

The this compound core is a versatile building block for the construction of more complex heterocyclic structures through ring transformations and cycloaddition reactions. The presence of the bromine atom at the 4-position provides a handle for further functionalization and annulation reactions.

The synthesis of fused thiazole systems, such as imidazo[2,1-b]thiazoles and thiazolopyridazines, often involves the reaction of a thiazole derivative with a binucleophile. While specific examples starting from this compound are not extensively documented in the literature, the general reactivity of 4-bromothiazoles suggests potential pathways for such transformations.

For the synthesis of imidazo[2,1-b]thiazoles , a common strategy involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone. In the context of this compound, this would first require the introduction of an amino group at the 2-position, which is already occupied by the naphthalen-1-yl group. A more plausible approach would involve the reaction of a suitable thiourea (B124793) precursor with an α-halocarbonyl compound to form the thiazole ring, followed by subsequent reactions to build the fused imidazole (B134444) ring.

The synthesis of thiazolopyridazines can be envisioned through the reaction of a 4-halothiazole with a hydrazine (B178648) derivative. For instance, a plausible synthetic route could involve the reaction of this compound with a hydrazine derivative followed by cyclization. The reaction would likely proceed via a nucleophilic substitution of the bromine atom, followed by an intramolecular condensation to form the pyridazine (B1198779) ring. The specific reaction conditions would be crucial in directing the regioselectivity of the cyclization.

A general representation for the synthesis of thiazolopyridazines from a 4-bromothiazole (B1332970) precursor is depicted in the following reaction scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Bromo-2-arylthiazole | Hydrazine derivative | Base, Heat | Thiazolo[4,5-c]pyridazine |

It is important to note that the electron-withdrawing nature of the thiazole ring would facilitate the initial nucleophilic attack at the C4 position. The bulky naphthalen-1-yl group at the C2 position might sterically influence the approach of the nucleophile and the subsequent cyclization step.

The integration of the this compound moiety into hybrid heterocyclic scaffolds, such as pyrazoline-thiazole hybrids, represents a promising strategy for the development of novel compounds with potential biological activities. The synthesis of such hybrids typically involves a multi-step sequence.

A common approach to synthesize pyrazoline-thiazole hybrids involves the reaction of a chalcone (B49325) derivative with a thiosemicarbazide (B42300) to form a pyrazoline-thiocarboxamide intermediate. nih.gov This intermediate can then react with an α-haloketone in a Hantzsch-type thiazole synthesis to afford the final hybrid molecule. nih.gov

To incorporate the this compound unit, one could envision a synthetic strategy where a pre-formed pyrazoline containing a thiocarboxamide function reacts with a suitable α-haloketone that would lead to the desired this compound moiety. Alternatively, a more direct approach, though not explicitly reported, could involve the functionalization of the this compound core to introduce a suitable group that can participate in a cycloaddition reaction to form the pyrazoline ring.

For example, if a vinyl group were introduced at a suitable position on the thiazole or naphthalene ring, a [3+2] cycloaddition with a diazo compound could potentially lead to a pyrazoline-thiazole hybrid. The feasibility of such a reaction would depend on the electronic properties of the dienophile and the dipole.

| Intermediate 1 | Intermediate 2 | Reaction Type | Hybrid Product |

| Pyrazoline-thiocarboxamide | α-Halo-naphthalen-1-yl ketone | Hantzsch Thiazole Synthesis | 2-(Naphthalen-1-yl)-thiazolyl-pyrazoline |

| 4-Bromo-2-(naphthalen-1-yl)-5-vinylthiazole | Diazoalkane | [3+2] Cycloaddition | 4-Bromo-2-(naphthalen-1-yl)-thiazolyl-pyrazoline |

Reaction Mechanism Elucidation via Experimental and Theoretical Methods

The elucidation of reaction mechanisms for the transformations of this compound relies on a combination of experimental and theoretical methods. While specific studies on this exact molecule are limited, general principles from related systems can be applied.

Experimental Methods:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of reactants, intermediates, and products, providing structural information that is essential for understanding the reaction pathway.

Isolation and Characterization of Intermediates: The successful isolation and structural determination of reaction intermediates can provide direct evidence for a proposed mechanism. For instance, in the formation of fused systems, the isolation of the initial nucleophilic substitution product before cyclization would support a stepwise mechanism.

Theoretical Methods:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. nih.gov It can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This allows for the determination of activation barriers and the identification of the most likely reaction pathway.

Frontier Molecular Orbital (FMO) Theory: FMO theory can be used to predict the feasibility and regioselectivity of cycloaddition reactions by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org For instance, in a potential Diels-Alder reaction involving a functionalized this compound, FMO analysis could predict the stereochemical outcome. libretexts.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the electronic structure of molecules and the nature of bonding in transition states, helping to understand the electronic rearrangements that occur during a reaction.

For the nucleophilic substitution reactions at the C4 position of this compound, computational studies on similar systems, such as the reaction of methylthiolate with 4-bromo-3-methylamino-isothiazole 1,1-dioxide, have proposed unusual nucleophilic addition-elimination mechanisms involving sigmatropic shifts. researchgate.net While the electronic nature of the isothiazole (B42339) dioxide is different, these studies highlight the potential for complex mechanistic pathways in halogenated five-membered heterocycles.

In the context of cycloaddition reactions, computational studies on 4-alkenyl-2-aminothiazoles have shown that these compounds can act as "in-out" dienes in [4+2] cycloadditions, with the reaction proceeding through either a concerted or a stepwise mechanism depending on the dienophile. nih.govum.es These studies underscore the importance of the substituents on the thiazole ring in dictating the reaction mechanism.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 4-Bromo-2-(naphthalen-1-yl)thiazole, offering detailed information about the hydrogen and carbon environments within the molecule.

While complete, published spectra for this specific compound are not widely available, the expected chemical shifts and coupling patterns can be predicted based on established data for its constituent fragments: the 1-substituted naphthalene (B1677914) and the 2,4-substituted thiazole (B1198619) ring. rsc.orgresearchgate.net

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the single proton on the thiazole ring and the seven protons of the naphthalene ring. The thiazole proton (H-5) is anticipated to appear as a singlet, given its isolation from other protons, with a chemical shift likely in the downfield region of approximately 8.1-8.2 ppm. researchgate.net The seven naphthalene protons would present as a complex series of multiplets in the aromatic region, typically between 7.5 and 8.5 ppm. Protons ortho and peri to the thiazole substituent are expected to be shifted further downfield due to anisotropic effects.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum should display signals for all 13 carbon atoms in the molecule. The carbons of the thiazole ring are expected at characteristic chemical shifts: C2 (the carbon bearing the naphthalene group) would be significantly downfield, C4 (bonded to bromine) would be influenced by the halogen's electronegativity, and C5 would appear at a chemical shift typical for a protonated sp² carbon in a heteroaromatic ring. asianpubs.org The ten carbons of the naphthalene moiety would produce a cluster of signals in the aromatic region (typically 120-135 ppm), with quaternary carbons showing distinct shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound| Atom Position | Spectroscopy Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Thiazole H-5 | ¹H NMR | ~8.15 | Singlet (s) |

| Naphthalene H-2' to H-8' | ¹H NMR | 7.50 - 8.50 | Multiplets (m) |

| Thiazole C-2 | ¹³C NMR | ~170 | Quaternary |

| Thiazole C-4 | ¹³C NMR | ~125 | Quaternary |

| Thiazole C-5 | ¹³C NMR | ~120 | CH |

| Naphthalene Carbons | ¹³C NMR | 120 - 135 | CH and Quaternary |

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical for tracing the connectivity between adjacent protons within the naphthalene ring system, helping to differentiate the individual protons of the seven-spin system. sdsu.edu The H-5 proton of the thiazole ring would show no cross-peaks, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu HSQC would definitively link the singlet at ~8.15 ppm to the thiazole C-5 carbon and would allow for the assignment of each naphthalene proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different parts of the molecule. youtube.com Key correlations would be expected between the naphthalene protons closest to the linkage (H-2' and H-8') and the thiazole C-2 carbon. Furthermore, the thiazole H-5 proton would likely show correlations to the thiazole C-4 and C-2 carbons. These HMBC cross-peaks would provide unequivocal proof of the connection between the naphthalen-1-yl group and the C-2 position of the 4-bromothiazole (B1332970) ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule's bonds, offering a unique "fingerprint" for identification.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations corresponding to the C=N and C=C bonds of the thiazole and naphthalene rings would appear in the 1600–1450 cm⁻¹ range. researchgate.netnih.gov The spectrum would also feature bands for C-S stretching and a strong absorption at lower wavenumbers (typically below 700 cm⁻¹), which is characteristic of the C-Br stretching vibration.

Table 2: Predicted FT-IR Data for this compound| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N and C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-S Stretch | 800 - 600 | Medium-Weak |

| C-Br Stretch | < 700 | Strong |

Raman spectroscopy complements FT-IR analysis. The symmetric vibrations of the naphthalene ring system are expected to produce strong signals in the Raman spectrum. Due to their polarizability, the C-S and C-Br bonds should also be Raman active, providing confirmatory evidence for the presence of these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the compound, further confirming its structure. The high-resolution mass spectrum would provide the exact mass of the molecule, confirming its elemental composition of C13H8BrNS.

A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a single bromine atom, two peaks of nearly equal intensity will be observed at m/z values corresponding to [M]⁺ and [M+2]⁺, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Plausible fragmentation pathways under electron ionization (EI) would likely involve:

Loss of a bromine radical (•Br): leading to a fragment ion at [M-79/81]⁺.

Cleavage of the thiazole ring: resulting in the loss of fragments like HCN or HCS.

Formation of stable cations: such as the naphthalenyl cation (C₁₀H₇⁺, m/z 127) or the 4-bromo-thiazolyl cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound| Fragment Description | Predicted m/z | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | 290/292 | Characteristic 1:1 isotopic pattern for Bromine |

| [M-Br]⁺ | 211 | Loss of Bromine radical |

| Naphthalenyl cation [C₁₀H₇]⁺ | 127 | A common and stable fragment |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique for the precise determination of the molecular weight of a compound. For this compound, HRESI-MS would be expected to yield the exact mass of the protonated molecule, [M+H]⁺. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by approximately 2 m/z units.

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₈BrNS |

| Calculated Monoisotopic Mass | 300.9564 u |

| Expected [M+H]⁺ for ⁷⁹Br | 301.9642 u |

| Expected [M+H]⁺ for ⁸¹Br | 303.9621 u |

| Expected [M+Na]⁺ for ⁷⁹Br | 323.9461 u |

| Expected [M+Na]⁺ for ⁸¹Br | 325.9440 u |

This table presents theoretical values calculated based on the compound's formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. nih.gov For this compound, which is expected to be a solid at room temperature, this analysis would require a suitable high-temperature GC method. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions, providing a "fingerprint" for the molecule and confirming its structure. The fragmentation pattern would likely involve the cleavage of the bond between the naphthalene and thiazole rings, as well as the loss of the bromine atom.

| Technique | Expected Information |

| Gas Chromatography (GC) | Retention time, which aids in identification and purity assessment. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern for structural elucidation. |

This table outlines the expected information from GC-MS analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound can be investigated using UV-Vis and fluorescence spectroscopy. The UV-Vis spectrum, recorded in a suitable solvent like ethanol (B145695) or dichloromethane, would be expected to show absorption bands corresponding to π-π* transitions within the conjugated naphthalene and thiazole ring systems. nih.gov The presence of the naphthalene group is likely to result in strong absorption in the UV region.

Fluorescence spectroscopy could reveal whether the compound emits light after absorbing it. Many naphthalene derivatives are known to be fluorescent. nih.gov If fluorescent, the emission spectrum would show a peak at a longer wavelength than the absorption maximum, and the Stokes shift (the difference between the absorption and emission maxima) could be calculated.

| Spectroscopic Technique | Expected Observations |

| UV-Vis Absorption | Absorption maxima (λmax) in the UV region due to π-π* transitions. |

| Fluorescence Emission | Potential emission spectrum with a characteristic emission maximum (λem) and Stokes shift. |

This table summarizes the anticipated results from electronic spectroscopy.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

| Parameter | Information Provided |

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

| Torsion Angles | Describes the conformation of the molecule, particularly the rotation around the bond connecting the naphthalene and thiazole rings. |

| Intermolecular Interactions | Reveals how molecules are arranged in the crystal lattice. |

This table details the structural information that would be obtained from a successful SC-XRD analysis.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. uni-siegen.deabo.fi

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, the TGA curve would indicate its thermal stability. A stable compound would show no significant mass loss until it reaches its decomposition temperature. The temperature at which decomposition begins and the percentage of mass lost at different stages would provide valuable information about its stability and decomposition pathway. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. The DTA curve would show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. eag.com The melting point obtained from DTA is a key physical property of the compound.

| Thermal Analysis Technique | Expected Information |

| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature, indicating thermal stability. |

| Differential Thermal Analysis (DTA) | Melting point (endothermic peak) and decomposition temperature (exothermic peak). |

This table outlines the expected data from TGA and DTA analyses.

Elemental Composition Analysis (CHN)

Elemental analysis (CHN) determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₃H₈BrNS) to confirm the compound's elemental composition and purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 51.68 |

| Hydrogen (H) | 2.67 |

| Nitrogen (N) | 4.64 |

| Sulfur (S) | 10.61 |

| Bromine (Br) | 26.41 |

This table shows the calculated elemental composition of this compound.

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular properties at a reasonable computational cost. A study on a similar compound, 2-(alkylamino)-4-(naphth-2-yl)thiazole, utilized the B3LYP/6-31G level of theory, which is a common and reliable method for such analyses. researchgate.net

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable arrangement, or optimized geometry, provides crucial information about bond lengths, bond angles, and dihedral angles. For a related series of 2-(alkylamino)-4-(naphth-2-yl)thiazoles, DFT calculations were performed to determine these parameters. researchgate.net The optimized geometry is essential for accurately predicting other molecular properties.

Table 1: Representative Calculated Bond Lengths and Bond Angles for a Naphthalenyl-Thiazole System (Data based on a study of 2-(alkylamino)-4-(naphth-2-yl)thiazoles and is for illustrative purposes) researchgate.net

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C-S (thiazole) | 1.76 |

| C-N (thiazole) | 1.32 | |

| C=N (thiazole) | 1.38 | |

| C-C (naphthyl) | 1.37 - 1.43 | |

| Bond Angle | C-S-C (thiazole) | 89.5 |

| S-C-N (thiazole) | 115.2 | |

| C-N-C (thiazole) | 110.8 |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification of characteristic functional groups and in the interpretation of experimental spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. For 2-(alkylamino)-4-(naphth-2-yl)thiazoles, vibrational spectra analysis was used to predict vibrational bands for different structural groups, which showed good agreement with experimental data. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Naphthalenyl-Thiazole System (Data based on a study of 2-(alkylamino)-4-(naphth-2-yl)thiazoles and is for illustrative purposes) researchgate.net

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | Naphthyl C-H | 3100 - 3000 |

| C=N stretching | Thiazole (B1198619) C=N | ~1600 |

| C=C stretching (aromatic) | Naphthyl C=C | 1590 - 1450 |

| C-S stretching | Thiazole C-S | ~700 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

In the study of 2-(alkylamino)-4-(naphth-2-yl)thiazoles, the HOMO-LUMO analysis was used to understand the charge transfer interactions within the molecule. researchgate.net The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.

Table 3: Calculated HOMO-LUMO Energies and Energy Gap for a Naphthalenyl-Thiazole System (Data based on a study of 2-(alkylamino)-4-(naphth-2-yl)thiazoles and is for illustrative purposes) researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.0 |

| LUMO Energy | -1.5 to -1.7 |

| Energy Gap (ΔE) | 4.1 to 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For a molecule like 4-Bromo-2-(naphthalen-1-yl)thiazole, an MEP analysis would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the bromine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the naphthalene (B1677914) ring would likely exhibit positive potential. Computational studies on other thiazole derivatives have successfully used MEP analysis to identify hydrogen bonding sites and predict reactivity. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge transfer, and bonding in a molecule. It provides a detailed picture of the electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In the context of this compound, NBO analysis would reveal the delocalization of lone pair electrons from the nitrogen, sulfur, and bromine atoms to the antibonding orbitals of the thiazole and naphthalene rings. This analysis provides insights into the molecule's stability and the nature of its chemical bonds. researchgate.net Studies on related thiazole compounds have employed NBO analysis to understand molecular stability and bond strength. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding the three-dimensional structure and intermolecular interactions of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions. The NCI plot, also known as the reduced density gradient (RDG) plot, is a color-mapped surface that highlights regions of non-covalent interactions. Different colors are used to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions.

For this compound, NCI analysis would be particularly useful in understanding how molecules interact with each other in the solid state or with biological macromolecules. The planar naphthalene ring suggests that π-π stacking interactions could be significant. The bromine atom and the thiazole ring can also participate in various non-covalent interactions. acs.org

Characterization of Intermolecular Interactions (e.g., C-H···π, Halogen Bonds)

A computational analysis would explore the non-covalent interactions that govern the supramolecular assembly of this compound. This would involve identifying and quantifying potential C-H···π interactions, where a hydrogen atom interacts with the electron-rich naphthalene or thiazole rings. Furthermore, the presence of a bromine atom suggests the possibility of halogen bonding, a significant directional interaction in crystal engineering. The strength and geometry of these interactions would be determined through quantum chemical calculations.

Reduced Density Gradient (RDG) Plot Interpretation

To visualize and characterize these weak intermolecular interactions, Reduced Density Gradient (RDG) analysis is a powerful tool. An RDG plot would reveal regions of varying interaction strength within the molecular system. These plots would graphically distinguish between strong attractive interactions (like hydrogen and halogen bonds), weaker van der Waals forces, and repulsive steric clashes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The electronic absorption and emission properties of this compound would be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption of light. The results would provide insights into the molecule's potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe. Key parameters such as excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*) would be determined.

Solvation Model Effects (e.g., Polarizable Continuum Models - PCM)

To simulate the behavior of this compound in a solution, a Polarizable Continuum Model (PCM) would be employed. This computational approach models the solvent as a continuous medium with a specific dielectric constant. By performing calculations with a PCM, one can understand how the solvent influences the molecule's geometry, electronic structure, and spectroscopic properties, providing a more realistic prediction of its behavior in different chemical environments.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The potential of this compound for applications in non-linear optics would be assessed by calculating its NLO properties. This involves determining the first and second hyperpolarizabilities using DFT methods. Large hyperpolarizability values would suggest that the molecule could be a promising candidate for materials used in optical communications and data storage.

Thermodynamic Stability and Reaction Pathway Modelling

Computational methods would also be used to evaluate the thermodynamic stability of this compound. This includes calculating its enthalpy of formation and Gibbs free energy. Furthermore, should this molecule be involved in chemical reactions, theoretical modeling could be used to map out the reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of its reactivity.

Without published research focusing specifically on this compound, any attempt to provide concrete data for these sections would be speculative and not adhere to the required standards of scientific accuracy.

Advanced Research Applications and Design Principles in Chemical Sciences

Ligand Design and Coordination Chemistry of Naphthalenylthiazole Derivatives

The thiazole (B1198619) ring, with its nitrogen and sulfur donor atoms, and the appended naphthalene (B1677914) group make naphthalenylthiazole derivatives versatile ligands for coordinating with a variety of metal ions. The design of these ligands allows for the synthesis of metal complexes with tailored electronic and steric properties.

Synthesis of Metal-Thiazole Coordination Complexes

The synthesis of metal complexes using thiazole-based ligands is a well-established field. Typically, these syntheses involve the reaction of a metal salt with the ligand in a suitable solvent. For instance, new Schiff base ligands derived from the condensation of N-(4-(p-tolyl)thiazol-2-yl)hydrazinecarboxamide with 2-naphthaldehyde (B31174) have been used to synthesize complexes with Cu(II), Co(II), Ni(II), and Zn(II). nih.gov These reactions are often carried out in solvents like ethanol (B145695) or 1,4-dioxane, sometimes under reflux, to yield the final coordination compounds. nih.gov

In a related manner, ligands derived from benzothiazole (B30560) and naphthalene have been reacted with metal salts of Co(II), Cu(II), Zn(II), Cd(II), and Hg(II) in absolute ethanol to form stable complexes. nih.gov While the direct synthesis of metal complexes with 4-Bromo-2-(naphthalen-1-yl)thiazole is not extensively documented, the established methods for related structures provide a clear pathway. The presence of the bromo substituent on the thiazole ring could potentially influence the electronic properties of the ligand and the stability of the resulting complexes. The Hantzsch thiazole synthesis is a common method for preparing the initial 4-substituted-thiazol-2-amine building blocks. acs.org

A general synthetic approach involves dissolving the naphthalenylthiazole ligand and the desired metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂) in a solvent like ethanol or DMF and refluxing the mixture to facilitate complex formation. The resulting solid complex can then be isolated by filtration, washed, and dried.

Characterization of Metal-Ligand Binding Modes and Geometries

The characterization of metal-thiazole complexes is crucial for understanding their structure and potential applications. A combination of analytical techniques is employed to elucidate the binding modes and coordination geometries. The nitrogen atom of the thiazole ring is a primary coordination site. nih.gov In Schiff base derivatives, the azomethine (-C=N-) nitrogen is also frequently involved in binding to the metal ion. nih.gov

Spectroscopic methods such as FT-IR are used to confirm the coordination. A shift in the vibrational frequency of the C=N group in the ligand upon complexation is indicative of its involvement in binding. nih.gov The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. nih.gov

Magnetic susceptibility measurements and electronic spectra (UV-Vis) provide insight into the geometry of the complexes. For example, studies on related benzothiazole-naphthalene complexes suggested an octahedral geometry for Co(II) and Cu(II) complexes, while others were proposed to be tetrahedral. nih.gov Similarly, octahedral geometries were proposed for a series of Cu(II), Co(II), Ni(II), and Zn(II) complexes based on a thiazole-naphthalene Schiff base ligand. nih.gov The stoichiometry of these complexes is often found to be a 1:2 metal-to-ligand ratio. nih.gov

Table 1: Characterization Data for Representative Metal Complexes with Thiazole-Naphthalene Type Ligands

| Metal Ion | Proposed Geometry | M:L Ratio | Key Spectroscopic Evidence | Reference |

| Co(II) | Octahedral | 1:2 | UV-Vis spectra, Magnetic moment | nih.govnih.gov |

| Cu(II) | Octahedral | 1:2 | UV-Vis spectra, Magnetic moment | nih.govnih.gov |

| Ni(II) | Octahedral | 1:2 | UV-Vis spectra, Magnetic moment | nih.gov |

| Zn(II) | Octahedral | 1:2 | Elemental analysis, IR spectra | nih.gov |

| Cd(II) | Tetrahedral | - | Molar conductivity, IR spectra | nih.gov |

| Hg(II) | Tetrahedral | - | Molar conductivity, IR spectra | nih.gov |

This table is generated based on data for related thiazole-naphthalene derivatives.

Application of Thiazole Ligands in Catalytic Systems

Metal complexes containing thiazole and related nitrogen heterocycles have demonstrated significant potential as catalysts in organic synthesis. acs.org The specific electronic and steric environment provided by the ligand can enhance the catalytic activity and selectivity of the metal center.

For example, a palladium(II) complex incorporating a thiazole derivative has been successfully employed as a heterogeneous catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov This highlights the ability of thiazole-based complexes to facilitate complex organic transformations. Similarly, copper(I) complexes supported by naphthyridine-based ligands (structurally related nitrogen heterocycles) have been shown to catalyze "click" reactions and Sonogashira cross-coupling reactions.

While specific catalytic applications of this compound complexes are yet to be detailed, the structural motifs suggest potential utility in cross-coupling reactions where the bromo-substituent itself could be a reactive site or a modulator of catalytic activity. Polymer-anchored metal complexes, such as a nickel(II)-phenanthroline complex, have also been shown to be effective and reusable catalysts for various oxidation reactions, a strategy that could be extended to naphthalenylthiazole complexes.

Development of Novel Materials Based on Thiazole-Naphthalene Scaffolds

The combination of the electron-rich naphthalene system with the thiazole heterocycle provides a robust scaffold for the design of novel organic materials with interesting electronic and photophysical properties.

Design Principles for Optoelectronic and Electronic Materials

The design of new organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), relies on the careful tuning of molecular structure to control electronic properties, intermolecular interactions, and solid-state morphology. Naphthalene derivatives are considered excellent candidates for organic electronic devices due to their inherent photostability and rigid, planar π-conjugated system.

A key design principle is the control of intermolecular π–π stacking in the solid state, which heavily influences the material's emissive properties. Introducing bulky groups or creating twisted or V-shaped molecular structures can weaken these interactions, sometimes leading to desirable properties like aggregation-induced emission. The thiazole-naphthalene scaffold, with its potential for substitution (e.g., the bromo group in this compound), offers a platform for such molecular engineering.

Furthermore, materials based on the thiazolo[5,4-d]thiazole (B1587360) (TTz) core have shown great promise for solid-state lighting applications. These materials are thermally stable, easy to functionalize, and their photophysical properties can be modulated by controlling the crystal packing, which in turn can be influenced by appended functional groups. The correlation between molecular structure, crystal packing, and solid-state emission is a fundamental principle in the design of these materials. nih.gov

Photophysical Properties of Thiazole Derivatives

Naphthalenylthiazole derivatives often exhibit interesting photophysical properties, including strong fluorescence, owing to their extended π-conjugated systems. Naphthalene itself is a well-known fluorophore, and its incorporation into larger conjugated systems often results in materials with high fluorescence quantum yields.

The absorption and emission characteristics of these compounds are sensitive to their chemical environment. For instance, the photophysical properties of certain naphtho[2,3-d]thiazole-4,9-diones were found to be dependent on the polarity of the solvent. The introduction of different substituents onto the thiazole or naphthalene rings can lead to significant shifts in the absorption and emission wavelengths. This tunability is a key feature for developing materials with specific colors of emission.

Studies on related thiazolo[5,4-d]thiazole derivatives have shown that their fluorescence in the solid state can span the visible spectrum, from blue to orange-red, simply by altering the crystal packing through different alkyl appendages. nih.gov This demonstrates that even subtle changes to the molecular structure can have a profound impact on the material's emissive properties. The presence of a heavy atom like bromine in this compound might also influence the photophysical pathways, potentially promoting intersystem crossing and leading to phosphorescence, although this would require specific investigation.

Table 2: Photophysical Data for Representative Naphthyl-Thiazole Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Key Observation | Reference |

| Naphtho[2,3-d]thiazole-4,9-dione (Derivative 5a) | 392-396 | - | - | Absorption in the UV-Vis range irrespective of solvent polarity. | |

| Naphtho[2,3-d]thiazole-4,9-dione (Derivatives 5b-e) | - | >600 | - | Orange-red fluorescence in highly polar solvents. | |

| Thiazolo[5,4-d]thiazole Derivatives | - | Blue to Orange-Red | ~25-28% (in solution) | Emission color is a function of crystal packing in the solid state. | nih.gov |

This table is generated based on data for related thiazole-naphthalene derivatives.

Rational Design of Chemically Diverse Libraries for Structure-Property Relationship Studies

The rational design of chemical libraries is a cornerstone of modern drug discovery and materials science. This approach aims to systematically explore the chemical space around a core scaffold to understand and optimize its biological or material properties. The this compound scaffold presents a valuable starting point for such explorations due to its inherent structural features: a reactive bromo-substituted thiazole ring and a lipophilic naphthalene moiety.

Scaffold Modification Strategies and their Impact on Chemical Attributes

The this compound core offers several key positions for chemical modification, allowing for the systematic alteration of its physicochemical properties. These modifications are crucial for establishing Structure-Property Relationships (SPRs).

The primary sites for modification on the this compound scaffold are the bromine atom at the 4-position of the thiazole ring and the naphthalene ring. The bromine atom is a particularly attractive handle for diversification due to its ability to participate in a wide array of cross-coupling reactions.

Strategies for Scaffold Modification:

Functionalization of the Naphthalene Ring: The naphthalene moiety can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents like nitro, halogen, or acyl groups can be introduced at different positions on the naphthalene rings. These modifications can alter the electronic properties and solubility of the entire molecule.

Modification of the Thiazole Ring Itself: While less common, the thiazole ring can also be a target for modification, for instance, through N-alkylation if the synthesis allows for a precursor with a free thiazole nitrogen.

Impact on Chemical Attributes:

The strategic modification of the this compound scaffold can be used to fine-tune a variety of chemical attributes as detailed in the table below.

| Modification Site | Type of Modification | Potential Impact on Chemical Attributes |

| Thiazole C4-Position | Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) | Increased steric bulk, altered electronics, potential for π-π stacking interactions. |

| Stille Coupling (Organostannanes) | Introduction of a wide range of alkyl and aryl groups. | |

| Heck Reaction (Alkenes) | Introduction of vinyl groups for further functionalization or to act as Michael acceptors. | |

| Sonogashira Coupling (Terminal Alkynes) | Introduction of linear, rigid alkynyl linkers, extending the molecular framework. | |

| Buchwald-Hartwig Amination (Amines) | Introduction of primary or secondary amine functionalities, enabling hydrogen bonding and altering basicity. | |

| Naphthalene Ring | Nitration/Reduction | Introduction of nitro groups (electron-withdrawing) or amino groups (electron-donating, hydrogen bond donor). |

| Halogenation | Introduction of halogens can alter lipophilicity and provide sites for further coupling reactions. | |

| Friedel-Crafts Acylation/Alkylation | Introduction of acyl or alkyl groups can increase lipophilicity and steric bulk. |

Role in Organic Synthesis Methodologies Development

While specific examples for this compound are not prominent in the literature, its structural motifs suggest a significant potential role in the development and validation of new organic synthesis methodologies.

The presence of a bromo-substituted thiazole ring makes it an ideal substrate for testing the scope and limitations of novel cross-coupling reactions. The development of more efficient, milder, and more general coupling methods is a constant pursuit in organic synthesis. Using substrates like this compound, which combines a potentially reactive heterocycle with a bulky naphthalene group, can provide valuable insights into the robustness and steric tolerance of new catalytic systems.

For example, a new palladium or copper catalyst developed for Suzuki couplings could be tested with this compound and a variety of boronic acids to assess its efficacy in coupling to a sterically hindered and electronically distinct heterocyclic system. The success or failure of such reactions, and the yields obtained, would be crucial data for synthetic chemists looking to apply the new methodology in their own research.

Furthermore, the synthesis of this compound itself likely relies on established thiazole synthesis methods, such as the Hantzsch thiazole synthesis. The optimization of these classical methods or the development of entirely new routes to such substituted thiazoles could also be an area of methodological development.

Future Prospects and Emerging Research Avenues

Innovations in Regioselective Synthesis and Functionalization

The precise construction and modification of the 4-Bromo-2-(naphthalen-1-yl)thiazole structure are paramount for exploring its full potential. Future research is likely to focus on developing more efficient and selective synthetic methodologies.

Innovations in regioselective synthesis are crucial. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a basic framework, modern approaches are moving towards one-pot reactions and catalytic systems that offer greater control over the placement of substituents. researchgate.netyoutube.com For instance, protocols for the regiocontrolled synthesis of substituted thiazoles using sequential palladium-catalyzed coupling reactions could be adapted to provide streamlined access to the this compound core and its derivatives. nih.govresearchgate.net The development of solvent-free, solid-phase, or microwave-assisted synthesis could also offer greener and more efficient alternatives to traditional methods. researchgate.net

Furthermore, the bromine atom at the 4-position and the C-H bonds on both the thiazole and naphthalene (B1677914) rings are prime targets for selective functionalization . Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the brominated site, allowing for the creation of a diverse library of derivatives. researchgate.net Additionally, the field of C-H bond activation is rapidly advancing, presenting exciting opportunities for the direct and selective modification of the aromatic rings. nih.govresearchgate.netnih.gov Cobalt- and Manganese-catalyzed C-H functionalization, for example, could enable the late-stage modification of the 2-aryl group, providing access to novel molecular architectures. nih.govnih.gov

| Synthetic Strategy | Potential Application to this compound | Reference |

| One-Pot Regioselective Synthesis | Efficient, single-step formation of the core thiazole structure from simpler precursors. | researchgate.net |

| Pd-Catalyzed Cross-Coupling | Functionalization at the C4-bromo position to introduce diverse aryl, alkyl, or alkynyl groups. | nih.govresearchgate.net |

| C-H Bond Activation/Functionalization | Direct, selective modification of the naphthalene or thiazole rings to build molecular complexity. | nih.govresearchgate.netnih.gov |

Advanced Spectroscopic and Computational Integration for Deeper Insight

To fully understand the structure-property relationships of this compound and its derivatives, a synergistic approach combining advanced spectroscopic techniques and computational modeling is essential.

Advanced spectroscopic methods beyond routine characterization (NMR, IR) will be vital. Techniques like single-crystal X-ray crystallography can provide definitive structural information, revealing precise bond lengths, angles, and crystal packing arrangements. nih.gov Spectroscopic studies on related 2-amino-4-phenylthiazole (B127512) derivatives have utilized UV, IR, and NMR to characterize the molecules and their metal complexes. researchgate.net

The integration of these experimental data with computational chemistry offers deeper insights that are otherwise inaccessible. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to optimize molecular geometries, predict vibrational spectra, and determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govresearchgate.net This information is critical for understanding the molecule's reactivity, charge transfer characteristics, and potential as an electronic material. nih.govnih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules and their interactions with other systems, such as biological macromolecules or in material aggregates. nih.govrsc.orgnih.govacs.org For structurally related thiazole-naphthyl compounds, MD simulations have been used to confirm stable binding to DNA, providing a rationale for their observed biological activity. nih.gov This integrated approach allows researchers to build robust models that can predict the behavior of new derivatives and guide the design of molecules with specific, targeted functions. nih.govrsc.org

| Technique | Type of Insight Provided | Example Application for Thiazole Derivatives |

| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. | Determining the planar structure of thiazole-naphthyl ligands. nih.gov |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), charge distribution, vibrational frequencies. | Assessing electronic properties and anti-Alzheimer's potency. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational stability, binding interactions with targets (e.g., proteins, DNA). | Confirming stable binding modes and interactions within a protein's active site. nih.govnih.gov |

Exploration of Materials Science Applications and Supramolecular Assembly

The inherent electronic and structural features of this compound—a halogenated, π-conjugated system—make it a promising candidate for applications in materials science.

The extended π-system of the naphthalene ring fused to the electron-accepting thiazole heterocycle suggests potential use in optoelectronic materials . researchgate.net Thiazole-based materials, particularly those incorporated into conjugated polymers or small molecules, are being investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.netresearchgate.netrsc.orgrsc.org The tunability of the electronic properties through functionalization could allow for the development of materials with specific band gaps and charge transport characteristics, making them suitable as organic semiconductors or fluorescent dyes. researchgate.netrsc.orgrsc.org

The study of supramolecular assembly is another exciting frontier. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction, while the aromatic rings are capable of engaging in π-π stacking. rsc.orgmdpi.com These interactions, along with potential hydrogen bonding sites introduced through functionalization, can direct the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures. rsc.orgresearchgate.netnih.gov Controlling this molecular organization is key to creating "smart" materials with emergent properties, such as flexible crystals for optical waveguides or crystalline blends for white-light emission. rsc.orgrsc.org The interplay between hydrogen bonding and π-π stacking has been shown to be pivotal in stabilizing the structures of related ionic liquids and other heterocyclic systems. nih.gov

Q & A

Q. Conflicting crystallographic data on dihedral angles: What factors contribute?

- Methodological Answer : Polymorphism or solvent inclusion during crystallization alters packing. High-resolution XRD (≤ 0.8 Å) and variable-temperature studies distinguish intrinsic vs. environment-dependent angles. Hirshfeld surface analysis quantifies intermolecular forces (e.g., Br···O contacts) that distort geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.